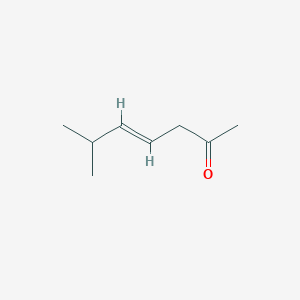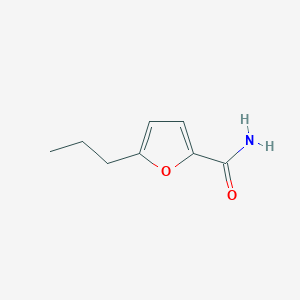
5-Propylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propylfuran-2-carboxamide, also known as PFC, is a chemical compound that has gained significant attention in the field of scientific research. It is a furan derivative that has been found to exhibit a wide range of biochemical and physiological effects. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of 5-Propylfuran-2-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and cell proliferation. It has also been found to modulate the expression of various genes that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. In addition, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Propylfuran-2-carboxamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research fields. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5-Propylfuran-2-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of specific molecular targets and signaling pathways that are affected by this compound. This will help to elucidate its mechanism of action and potential therapeutic applications. In addition, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various research fields.
Synthesis Methods
The synthesis method of 5-Propylfuran-2-carboxamide involves the reaction of furan-2-carboxylic acid with propylamine in the presence of a coupling agent. Various coupling agents have been used to synthesize this compound, including 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
5-Propylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
CAS RN |
101870-30-8 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-propylfuran-2-carboxamide |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3,(H2,9,10) |
InChI Key |
XBKICBSRIFSMMJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(O1)C(=O)N |
Canonical SMILES |
CCCC1=CC=C(O1)C(=O)N |
synonyms |
2-Furamide,5-propyl-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




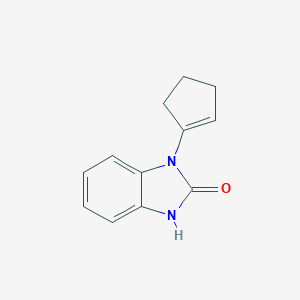


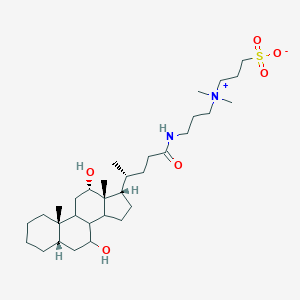
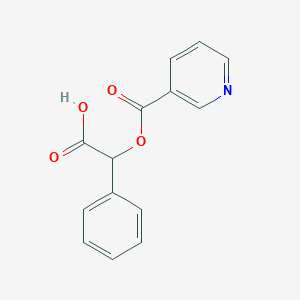
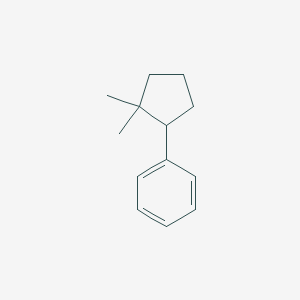
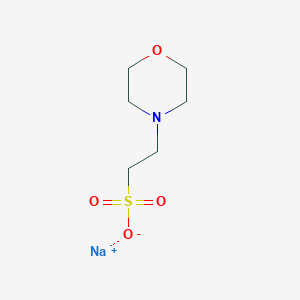


![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
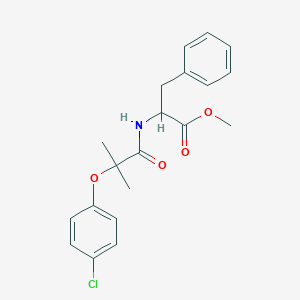
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
